1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring via an ethanone linkage
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone: This compound has a pyrazole ring instead of a piperazine ring, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: The presence of an imidazole ring in this compound results in distinct pharmacological activities compared to the piperazine derivative.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
InChI Key |
UUYIOXTUIFUBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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